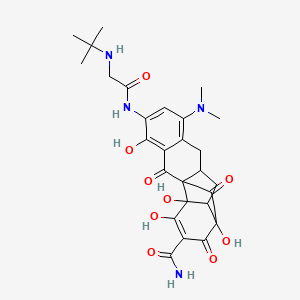

Tigecycline Pentacyclic Analog, Technical Grade

CAS No.:

Cat. No.: VC18013194

Molecular Formula: C27H32N4O9

Molecular Weight: 556.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C27H32N4O9 |

|---|---|

| Molecular Weight | 556.6 g/mol |

| IUPAC Name | 15-[[2-(tert-butylamino)acetyl]amino]-13-(dimethylamino)-3,6,7,16-tetrahydroxy-2,4,18-trioxopentacyclo[8.8.0.01,7.03,8.012,17]octadeca-5,12,14,16-tetraene-5-carboxamide |

| Standard InChI | InChI=1S/C27H32N4O9/c1-24(2,3)29-9-15(32)30-12-8-13(31(4)5)11-6-10-7-14-26(39)20(35)17(22(28)37)21(36)27(14,40)25(10,23(26)38)19(34)16(11)18(12)33/h8,10,14,29,33,36,39-40H,6-7,9H2,1-5H3,(H2,28,37)(H,30,32) |

| Standard InChI Key | FBVQSWIWHMQLGD-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)NCC(=O)NC1=CC(=C2CC3CC4C5(C3(C(=O)C2=C1O)C(=O)C4(C(=O)C(=C5O)C(=O)N)O)O)N(C)C |

Introduction

Chemical Identity and Structural Features

Tigecycline Pentacyclic Analog, Technical Grade (CAS No. 1268494-40-1) is a semisynthetic derivative of minocycline, belonging to the glycylcycline class. Its molecular formula is , with a molecular weight of 556.6 g/mol . The compound’s pentacyclic framework includes a central tetracycline core modified by a tert-butylglycylamido substituent at position 9, which confers resistance to tetracycline-specific efflux pumps and ribosomal protection mechanisms .

Stereochemical Configuration

The analog’s stereochemistry is defined as (1S,4aR,4bR,10aR,11aS), ensuring optimal binding to the bacterial 30S ribosomal subunit . Key functional groups include:

-

A dimethylamino group at position 9 for enhanced solubility.

-

A tert-butylamino-acetyl moiety critical for bypassing tetracycline resistance .

-

Hydroxyl and carbonyl groups at positions 1, 4a, 6, and 12a that stabilize interactions with ribosomal RNA .

Synthesis and Production

The synthesis of Tigecycline Pentacyclic Analog involves multistep modifications of minocycline, as outlined in patent WO2009052152A2 .

Key Synthetic Steps

-

Nitration: Minocycline hydrochloride undergoes nitration using nitric acid in sulfuric acid, yielding a nitro intermediate .

-

Reduction: Catalytic hydrogenation converts the nitro group to an amine, forming the aminocycline intermediate .

-

Acylation: The amine is acylated with tert-butylglycyl chloride to introduce the glycylamido side chain .

Physicochemical Properties

The analog’s stability and solubility profile are critical for industrial handling :

| Property | Specification |

|---|---|

| Solubility | Slightly soluble in DMSO, methanol |

| Physical Form | Solid, crystalline powder |

| Color | Yellow to dark beige |

| Stability | Hygroscopic, light-sensitive |

| Melting Point | Not reported (decomposes above 200°C) |

Analytical Characterization

Quality control of technical-grade material employs advanced techniques:

Chromatographic Methods

-

HPLC: Reverse-phase C18 columns with UV detection at 254 nm resolve the analog from tigecycline and other impurities .

-

UPLC-MS/MS: Quantifies trace impurities (<0.1%) using electrospray ionization .

Spectroscopic Data

Applications in Pharmaceutical Research

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume